molecular formula C17H10BrN3O2 B11521037 10-(3-bromophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

10-(3-bromophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

Cat. No.: B11521037
M. Wt: 368.2 g/mol
InChI Key: KDQZBLXWVSNMOQ-UHFFFAOYSA-N
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Description

10-(3-BROMOPHENYL)-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE is a heterocyclic compound that belongs to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-BROMOPHENYL)-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE typically involves a multi-component reaction. One efficient method is the one-pot three-component condensation of 4-chloro aniline, aromatic aldehyde, and barbituric acid. This reaction is carried out using low transition temperature mixtures as solvents, which are environmentally friendly and recyclable . The process is straightforward, with simple workup procedures and no need for chromatographic purification, resulting in high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using sustainable solvents and minimizing waste, are likely to be applied in large-scale synthesis to ensure environmental safety and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

10-(3-BROMOPHENYL)-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 10-(3-BROMOPHENYL)-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit certain enzymes or proteins involved in cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(3-BROMOPHENYL)-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for developing new pharmaceuticals and studying complex biological interactions .

Properties

Molecular Formula

C17H10BrN3O2

Molecular Weight

368.2 g/mol

IUPAC Name

10-(3-bromophenyl)pyrimido[4,5-b]quinoline-2,4-dione

InChI

InChI=1S/C17H10BrN3O2/c18-11-5-3-6-12(9-11)21-14-7-2-1-4-10(14)8-13-15(21)19-17(23)20-16(13)22/h1-9H,(H,20,22,23)

InChI Key

KDQZBLXWVSNMOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=O)NC(=O)N=C3N2C4=CC(=CC=C4)Br

Origin of Product

United States

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